2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine
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Overview
Description
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a dimethylpyrimidine structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. One common method involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile . The resulting 5-bromopyrimidine is then reacted with piperidine under basic conditions to form the piperidinyl-substituted pyrimidine . Finally, the dimethylpyrimidine moiety is introduced through a nucleophilic substitution reaction, often using a dimethylpyrimidine derivative and a suitable base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form piperidones or reduced to form piperidines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boronic acids or esters to introduce aryl or alkyl groups at the bromopyrimidine site.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Potassium Carbonate (K2CO3): Employed as a base in nucleophilic substitution reactions.
Palladium Catalysts: Utilized in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, piperidines, and arylated derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active site of the target protein, leading to inhibition or modulation of its activity . The piperidine ring may enhance the binding affinity and specificity of the compound through additional interactions with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
- 4-[(5-Bromopyrimidin-2-yl)oxy]aniline
- Ethyl 2-[(5-Bromopyrimidin-2-yl)oxy]acetate
Uniqueness
2-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-4,6-dimethylpyrimidine is unique due to its combination of a bromopyrimidine moiety with a piperidine ring and a dimethylpyrimidine structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O/c1-10-7-11(2)20-14(19-10)21-5-3-13(4-6-21)22-15-17-8-12(16)9-18-15/h7-9,13H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMPGOAHPUXFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)OC3=NC=C(C=N3)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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